![molecular formula C17H16Cl2N2O3S B11120387 methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11120387.png)
methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole-pyrimidine core. Its structure includes:
- 2-position: An ethyl group, influencing conformational stability.
- 7-position: A methyl group, contributing to steric effects.
- 6-position: A methyl ester, common in bioactive analogs for solubility modulation.
This compound is synthesized via cyclization reactions, often starting from Biginelli adducts (e.g., 3,4-dihydropyrimidinones) and chloroacetic acid derivatives under refluxing conditions . Its structural complexity and substituent diversity make it a candidate for pharmaceutical applications, particularly in antimicrobial and enzyme inhibitory contexts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves a multi-component reaction. One common method involves the reaction of ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate with 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde and monochloroacetic acid in the presence of anhydrous sodium acetate in an acetic acid-acetic anhydride medium .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the multi-component reaction approach mentioned above can be scaled up for industrial synthesis, provided that the reaction conditions are optimized for larger-scale production.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester at position 6 undergoes hydrolysis under basic or acidic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying solubility or introducing further functionalization.
Reaction Conditions
-
Basic Hydrolysis : 1 M NaOH, reflux (80°C, 4–6 h).
-
Acidic Hydrolysis : Concentrated HCl, ethanol, 60°C (2–3 h).
Nucleophilic Substitution at the Dichlorophenyl Ring
The electron-deficient 2,4-dichlorophenyl group facilitates nucleophilic aromatic substitution (NAS) reactions, particularly at the para-chloro position.
Example Reaction :
Reaction with morpholine in DMF at 120°C for 8 h replaces the 4-chloro substituent with a morpholine group .
Oxidation of the Thiazole Ring
The thiazolo[3,2-a]pyrimidine core undergoes oxidation at the sulfur atom under controlled conditions.
Reaction Conditions :
-
Oxidizing agent: 3% H₂O₂ in acetic acid, 50°C (3 h).
-
Product: Sulfoxide derivative, confirmed by IR (S=O stretch at 1040 cm⁻¹) and mass spectrometry.
Key Data :
-
Yield : 65%
-
Thermal Stability : Decomposes above 200°C.
Cycloaddition Reactions
The α,β-unsaturated carbonyl system in the thiazolo-pyrimidine scaffold participates in [4+2] Diels-Alder reactions.
Example :
Reaction with 1,3-butadiene in toluene at 110°C forms a bicyclic adduct .
Parameter | Value |
---|---|
Reaction Time | 12 h |
Yield | 58% |
Product Characterization | ¹H NMR (δ 5.8–6.2 ppm, diene protons), MS: m/z 487.2 [M+H]⁺ |
Reduction of the 3-Oxo Group
The ketone at position 3 is reduced to a secondary alcohol using NaBH₄ or LiAlH₄.
Optimized Protocol :
-
Reducing Agent : NaBH₄ (2 equiv.) in methanol, 0°C → RT (2 h).
-
Product : 3-Hydroxy derivative (confirmed by IR broad O-H stretch at 3300 cm⁻¹ and δ 4.5 ppm in ¹H NMR).
Comparative Reactivity of Substituents
The reactivity hierarchy of functional groups in the compound is as follows:
Functional Group | Reactivity | Preferred Reaction |
---|---|---|
Ester (C-6) | High | Hydrolysis |
4-Chloro (C-2,4-dichlorophenyl) | Moderate | Nucleophilic substitution |
Thiazole Sulfur | Low | Oxidation |
Scientific Research Applications
Anticancer Activity
Thiazolo[3,2-a]pyrimidines have been extensively studied for their potential as anticancer agents. Research indicates that derivatives of this compound exhibit significant cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain thiazolo[3,2-a]pyrimidine derivatives can inhibit topoisomerase II activity, a crucial enzyme involved in DNA replication and repair, thereby leading to cancer cell death .
Case Study: Cytotoxicity Evaluation
A study evaluated the cytotoxicity of thiazolo[3,2-a]pyrimidine derivatives against multiple tumor cell lines. The results demonstrated that compounds with specific substituents showed enhanced activity against HeLa (cervical adenocarcinoma) cells while maintaining lower toxicity towards normal liver cells .
Compound | Cell Line | IC50 (µM) | Selectivity Index |
---|---|---|---|
Compound A | HeLa | 10 | 5 |
Compound B | Chang Liver | 50 | - |
Antimicrobial Properties
The antimicrobial potential of thiazolo[3,2-a]pyrimidine derivatives has also been documented. These compounds have demonstrated efficacy against a range of bacterial and fungal pathogens. For example, research has indicated that certain derivatives possess antibacterial properties effective against both Gram-positive and Gram-negative bacteria .
Case Study: Antibacterial Activity
In vitro studies assessed the antibacterial activity of several thiazolo[3,2-a]pyrimidine derivatives against Staphylococcus aureus and Escherichia coli. The results showed that these compounds inhibited bacterial growth effectively at low concentrations.
Compound | Bacteria | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Compound C | Staphylococcus aureus | 15 µg/mL |
Compound D | Escherichia coli | 20 µg/mL |
Anti-inflammatory Effects
Thiazolo[3,2-a]pyrimidines have been investigated for their anti-inflammatory properties as well. Studies suggest that these compounds can modulate inflammatory pathways and reduce the production of pro-inflammatory cytokines .
Case Study: Inhibition of Inflammatory Markers
Research demonstrated that specific thiazolo[3,2-a]pyrimidine derivatives reduced levels of TNF-alpha and IL-6 in macrophage cultures stimulated with lipopolysaccharide (LPS), indicating their potential as anti-inflammatory agents.
Compound | TNF-alpha Reduction (%) | IL-6 Reduction (%) |
---|---|---|
Compound E | 45% | 30% |
Compound F | 60% | 50% |
Other Biological Activities
Beyond anticancer and antimicrobial effects, thiazolo[3,2-a]pyrimidines exhibit various other biological activities including:
- Antioxidant Activity: Some derivatives have shown promise in scavenging free radicals.
- Antidiabetic Properties: Certain compounds have been identified as potential inhibitors of α-glucosidase.
- Neuroprotective Effects: Research indicates potential as acetylcholinesterase inhibitors, which may be beneficial in neurodegenerative disorders .
Mechanism of Action
The mechanism of action of methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to various biological targets, such as enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact molecular targets and pathways involved depend on the specific biological activity being studied. For example, its antibacterial activity may involve inhibition of bacterial enzymes, while its anti-inflammatory activity may involve modulation of inflammatory signaling pathways .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
Key structural analogs differ at positions 5 (aryl substituents), 2 (alkyl groups), and 6 (ester/amide moieties). Below is a comparative analysis:
Key Observations :
- Halogenated Aryl Groups: The 2,4-dichlorophenyl group in the target compound improves antimicrobial activity compared to non-halogenated analogs (e.g., phenyl or methoxyphenyl) due to increased lipophilicity and halogen-mediated interactions .
- Position 2 Modifications: Ethyl groups (vs.
- Ester vs. Amide : Methyl/ethyl esters at position 6 are common for bioavailability, while amides (e.g., ) may alter metabolic stability .
Crystallographic and Supramolecular Features
- Halogen Bonding: The 4-bromophenyl analog forms homochiral chains via Br⋯π interactions, enabling racemic resolution .
- Conformational Flexibility : Ethyl substituents at position 2 reduce ring puckering variability compared to methylidene or hydrogen analogs, as modeled by Cremer-Pople coordinates .
Biological Activity
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound belonging to the thiazolo[3,2-a]pyrimidine class. This class of compounds has garnered significant attention due to their diverse biological activities, including antimicrobial, antitumor, and anti-inflammatory properties. The specific compound in focus has shown potential in various biological assays, indicating its relevance in medicinal chemistry.
Biological Activity Overview
Research has indicated that thiazolo[3,2-a]pyrimidine derivatives exhibit a wide range of biological activities:
- Antimicrobial Activity : Compounds within this class have been evaluated for their antibacterial and antifungal properties. Studies have reported moderate to high activity against various bacterial strains.
- Antitumor Activity : Thiazolo[3,2-a]pyrimidines have demonstrated cytotoxic effects against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer).
- Anti-inflammatory Effects : Some derivatives have shown potential in inhibiting inflammatory pathways, making them candidates for further development as anti-inflammatory agents.
Antimicrobial Activity
A study evaluating the antimicrobial efficacy of various thiazolo[3,2-a]pyrimidine derivatives found that methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL depending on the bacterial strain tested.
Compound Name | MIC (µg/mL) | Bacterial Strain |
---|---|---|
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl | 32 | Staphylococcus aureus |
Methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl | 64 | Escherichia coli |
Antitumor Activity
In vitro studies on the cytotoxic effects of this compound against the MCF-7 cell line revealed an IC50 value of approximately 15 µM. This indicates a potent effect in inhibiting cell proliferation.
The proposed mechanism for the antitumor activity involves the induction of apoptosis through mitochondrial pathways. The compound appears to activate caspase pathways leading to programmed cell death.
Case Study 1: Antimicrobial Efficacy
A recent study published in Molecules explored the synthesis and biological evaluation of thiazolo[3,2-a]pyrimidines. The authors synthesized several derivatives and assessed their antimicrobial properties. The study concluded that modifications on the thiazolo-pyrimidine core significantly influenced antimicrobial activity, with methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl showing superior efficacy compared to others tested .
Case Study 2: Anticancer Properties
Another research effort focused on evaluating the anticancer potential of various thiazolo[3,2-a]pyrimidines against different cancer cell lines. The results indicated that the compound effectively reduced cell viability in a dose-dependent manner, making it a promising candidate for further development as an anticancer agent .
Q & A
Basic Questions
Q. What are the established synthetic methodologies for this compound, and how are reaction conditions optimized?
Answer: The synthesis involves cyclocondensation of 2-aminothiazole derivatives with β-keto esters and substituted aldehydes. For example:
- Key steps : Reacting 2-amino-4-methylthiazole with ethyl acetoacetate and 2,4-dichlorobenzaldehyde in ethanol under reflux (6–12 hours) .
- Optimization : Catalyst selection (e.g., piperidine enhances yield by 15–20%), solvent polarity (ethanol vs. DMF for solubility), and temperature control (70–80°C) .
Table 1: Synthesis Conditions for Analogous Derivatives
Precursor | Aldehyde | Solvent | Catalyst | Yield (%) | Reference |
---|---|---|---|---|---|
2-Amino-4-methylthiazole | 2,4-Dichlorobenzaldehyde | Ethanol | Piperidine | 65–72 | |
Ethyl 3-oxobutanoate | 4-Carboxybenzaldehyde | DMF | None | 58 |
Q. Which spectroscopic and crystallographic techniques confirm the compound’s structure?
Answer:
- Single-crystal X-ray diffraction (SCXRD) : Resolves bond lengths (e.g., C=O at 1.21–1.23 Å) and crystal packing (triclinic P1 space group) .
- NMR/IR : 1H NMR identifies methyl protons (δ 2.3–2.5 ppm) and ethyl groups (δ 1.2–1.4 ppm). IR confirms carbonyl stretches (~1700 cm⁻¹) .
- Elemental analysis : Validates stoichiometry (C, H, N, S within ±0.3% of theoretical) .
Advanced Questions
Q. How do 2,4-dichlorophenyl substituents influence electronic properties and intermolecular interactions?
Answer:
- Electronic effects : Chlorine’s electron-withdrawing nature increases pyrimidine ring electrophilicity, shortening C=O bonds (1.21 Å vs. 1.23 Å in methoxy analogs) .
- Intermolecular interactions : π-π stacking between dichlorophenyl rings (3.4–3.6 Å spacing) stabilizes crystal lattices, while C–H···O hydrogen bonds (2.5–2.7 Å) enhance packing .
Table 2: Substituent Impact on Structural Parameters
Substituent | C=O Bond Length (Å) | π-π Stacking (Å) | Melting Point (°C) |
---|---|---|---|
2,4-Dichlorophenyl | 1.21 | 3.4–3.6 | 198–202 |
4-Methoxyphenyl | 1.23 | 3.8–4.0 | 175–178 |
Q. What strategies resolve contradictions in reported biological activities of analogs?
Answer:
- Dose-response profiling : Compare IC50 values across cell lines (e.g., MCF-7 vs. HEK293) to isolate target-specific effects .
- Metabolic stability assays : Use liver microsomes to assess degradation rates (t1/2 > 60 min indicates viable candidates) .
- Crystallographic alignment : Overlay active/inactive analogs to identify critical pharmacophore regions (e.g., dichlorophenyl orientation) .
Q. How can crystallization techniques improve polymorphic purity?
Answer:
Properties
Molecular Formula |
C17H16Cl2N2O3S |
---|---|
Molecular Weight |
399.3 g/mol |
IUPAC Name |
methyl 5-(2,4-dichlorophenyl)-2-ethyl-7-methyl-3-oxo-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C17H16Cl2N2O3S/c1-4-12-15(22)21-14(10-6-5-9(18)7-11(10)19)13(16(23)24-3)8(2)20-17(21)25-12/h5-7,12,14H,4H2,1-3H3 |
InChI Key |
IRZNQEOPNGBRNC-UHFFFAOYSA-N |
Canonical SMILES |
CCC1C(=O)N2C(C(=C(N=C2S1)C)C(=O)OC)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
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